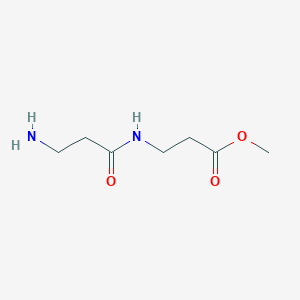
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with an amino group and a carboxylic acid group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
3,3-Dimethylcyclopentane-1-carboxylic acid: Lacks the amino group but shares the cyclopentane ring structure.
Uniqueness: 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-amino-3,3-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-7(2)3-4-8(9,5-7)6(10)11/h3-5,9H2,1-2H3,(H,10,11) |
Clé InChI |
IVNVFFIRNRTMFP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)

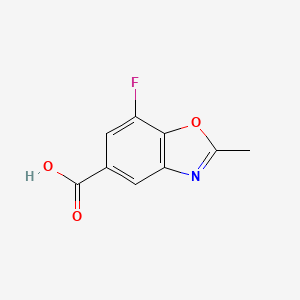
![5-(5-Formylfuran-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237356.png)
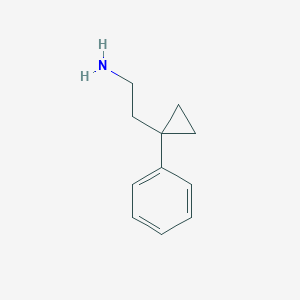
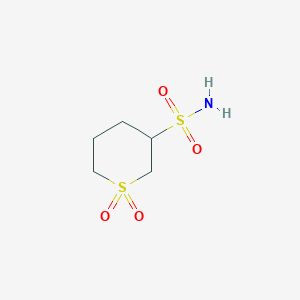
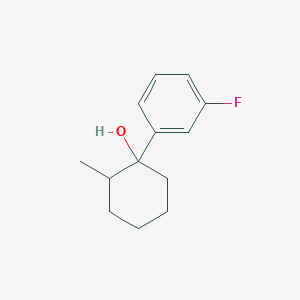
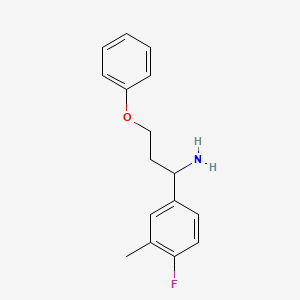

![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
methanol](/img/structure/B13237395.png)


